4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Sulfonylation: Attachment of the sulfonyl group to the benzamide.
Amidation: Formation of the amide bond between the sulfonylbenzamide and the piperidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the type of substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonylureas: Known for their use in diabetes treatment.
Sulfonamides: Widely used as antibiotics.
Benzamides: Used in various therapeutic applications.
Uniqueness
4-methyl-N-(2-methyl-3-nitrophenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other sulfonylbenzamides.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H23N3O5S/c1-14-9-10-16(13-19(14)29(27,28)22-11-4-3-5-12-22)20(24)21-17-7-6-8-18(15(17)2)23(25)26/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,24) |
InChI Key |
SSQMEUJFWZEERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.